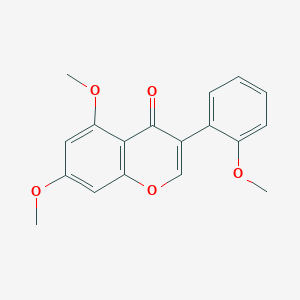

5,7-Dimethoxy-3-(2-Methoxyphenyl)-4H-Chromen-4-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isogenistein trimethyl ether: is a synthetic derivative of isogenistein, a naturally occurring isoflavone found in various plants, particularly in soybeans. Isoflavones are known for their phytoestrogenic properties, which means they can mimic the effects of estrogen in the body. Isogenistein trimethyl ether is of interest in scientific research due to its potential biological activities and applications in various fields.

Wissenschaftliche Forschungsanwendungen

Isogenistein trimethyl ether has several scientific research applications, including:

Chemistry: It is used as a model compound to study the reactivity and properties of isoflavones and their derivatives.

Biology: The compound is investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.

Medicine: Research explores its potential therapeutic applications, particularly in hormone-related conditions due to its phytoestrogenic effects.

Industry: It may be used in the development of new materials or as a precursor for other chemical compounds.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von Isogenistein-Trimethylether erfolgt typischerweise durch Kondensation von 2-Hydroxy-4:6:2′-Trimethoxyphenylbenzylketon mit Ameisensäureethylester oder Ameisensäuremethylester, um die entsprechenden 2-Hydroxyisoflavanone zu erhalten. Diese Isoflavanone werden dann zu Isogenistein-Trimethylether dehydriert . Die Reaktionsbedingungen beinhalten häufig die Verwendung von wasserfreiem Aluminiumchlorid in Benzol als Katalysator für den Demethylierungsprozess .

Industrielle Produktionsmethoden: Obwohl bestimmte industrielle Produktionsmethoden für Isogenistein-Trimethylether nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Synthesemethoden beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und den Einsatz von Großreaktoren zur Gewährleistung einer effizienten Produktion umfassen.

Chemische Reaktionsanalyse

Reaktionstypen: Isogenistein-Trimethylether kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu Chinonen oder anderen oxidierten Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden reduzierten Formen umwandeln.

Substitution: Die Trimethylethergruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig die Verwendung von starken Säuren oder Basen, um den Austausch der Ethergruppen zu erleichtern.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation Chinone ergeben, während die Reduktion Hydroxyderivate erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

Isogenistein-Trimethylether hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Modellverbindung verwendet, um die Reaktivität und Eigenschaften von Isoflavonen und ihren Derivaten zu untersuchen.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, wie z. B. antioxidative, entzündungshemmende und krebshemmende Eigenschaften.

Medizin: Forschungen untersuchen seine potenziellen therapeutischen Anwendungen, insbesondere bei hormonbedingten Erkrankungen aufgrund seiner phytoöstrogenen Wirkungen.

Industrie: Es kann bei der Entwicklung neuer Materialien oder als Vorläufer für andere chemische Verbindungen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von Isogenistein-Trimethylether beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Als Phytoöstrogen kann es an Östrogenrezeptoren binden und deren Aktivität modulieren, was zu Veränderungen in der Genexpression und den Zellfunktionen führt. Zusätzlich können seine antioxidativen Eigenschaften das Abfangen freier Radikale und die Reduzierung oxidativen Stresses in Zellen beinhalten .

Analyse Chemischer Reaktionen

Types of Reactions: Isogenistein trimethyl ether can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: The trimethyl ether groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the ether groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroxy derivatives.

Wirkmechanismus

The mechanism of action of isogenistein trimethyl ether involves its interaction with various molecular targets and pathways. As a phytoestrogen, it can bind to estrogen receptors and modulate their activity, leading to changes in gene expression and cellular functions. Additionally, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Genistein: Ein weiteres Isoflavon mit ähnlichen phytoöstrogenen Eigenschaften.

Daidzein: Ein Isoflavon, das in Sojabohnen vorkommt und vergleichbare biologische Aktivitäten aufweist.

Biochanin A: Ein methyliertes Isoflavon mit potenziellen gesundheitlichen Vorteilen.

Einzigartigkeit: Isogenistein-Trimethylether ist aufgrund seiner spezifischen chemischen Struktur, die drei Methoxygruppen umfasst, einzigartig. Dieses Strukturmerkmal kann seine Reaktivität und biologischen Aktivitäten beeinflussen und es von anderen Isoflavonen unterscheiden.

Schlussfolgerung

Isogenistein-Trimethylether ist eine Verbindung von großem Interesse in der wissenschaftlichen Forschung aufgrund seiner einzigartigen chemischen Struktur und seiner potenziellen Anwendungen in verschiedenen Bereichen. Seine Synthese, chemische Reaktivität und biologischen Aktivitäten machen ihn zu einem wertvollen Studienobjekt für Chemiker, Biologen und Mediziner.

Eigenschaften

IUPAC Name |

5,7-dimethoxy-3-(2-methoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-11-8-15(22-3)17-16(9-11)23-10-13(18(17)19)12-6-4-5-7-14(12)21-2/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYXYUPUMLMWOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=COC3=C(C2=O)C(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ETHYL-N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BUTANAMIDE](/img/structure/B2596502.png)

![3-{5-[(E)-2-phenylethenyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B2596503.png)

![1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2596509.png)

![N-(4-methoxyphenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2596511.png)

![N-[(3-Chlorophenyl)-pyridin-2-ylmethyl]but-2-ynamide](/img/structure/B2596521.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2596523.png)